Stereospecific Dechlorination Kinetics: meso-2,4-Dichloropentane Reacts 30% Faster than Racemic
In reductive dechlorination studies with tri-n-butyltin hydride ((n-Bu)3SnH), the meso diastereomer of 2,4-dichloropentane (m-DCP) was found to undergo reduction 30% faster than its racemic counterpart (r-DCP). This is a direct kinetic consequence of the compound's stereochemistry [1].
| Evidence Dimension | Relative Dechlorination Rate |
|---|---|
| Target Compound Data | meso-2,4-Dichloropentane: 1.0 (reference) |
| Comparator Or Baseline | racemic-2,4-Dichloropentane: 0.77 |
| Quantified Difference | meso isomer is 30% faster (1.0 vs. 0.77) |
| Conditions | Reduction with (n-Bu)3SnH directly in an NMR sample tube at ambient temperature |
Why This Matters
This data is essential for researchers modeling PVC dechlorination, as it quantifies the impact of local stereochemistry on reaction kinetics, a factor that cannot be captured by using achiral or different diastereomeric model compounds.
- [1] Jameison, F. A., Schilling, F. C., & Tonelli, A. E. (1988). Tri-n-butyltin Hydride Reduction of Poly(vinyl chloride): Kinetics of Dechlorination for 2,4-Dichloropentane and 2,4,6-Trichloroheptane. In Chemical Reactions on Polymers (Chapter 26, pp. 356-375). American Chemical Society. View Source
